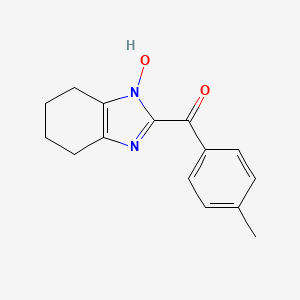
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone, commonly known as HBM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
科学研究应用
HBM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. HBM has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
作用机制
The mechanism of action of HBM is not fully understood, but it is believed to work by inhibiting the production of cytokines and other inflammatory mediators. This, in turn, reduces inflammation and oxidative stress in the body, leading to improved health outcomes.
Biochemical and Physiological Effects:
HBM has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting antioxidant activity, and improving cognitive function. It has also been shown to have potential applications in the treatment of cancer and other diseases.
实验室实验的优点和局限性
One of the main advantages of using HBM in lab experiments is its potential to produce significant results in a relatively short period of time. However, there are also some limitations to using HBM, including the need for specialized equipment and expertise in organic chemistry.
未来方向
There are numerous future directions for research on HBM, including exploring its potential applications in the treatment of various diseases, developing new synthesis methods to improve efficiency and reduce costs, and further investigating its mechanism of action. Additionally, HBM may have potential applications in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion:
In conclusion, HBM is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and ongoing research is exploring its potential applications in the development of new drugs and technologies. While there are some limitations to using HBM in lab experiments, its potential benefits make it a promising area of research for the future.
合成方法
HBM can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with o-phenylenediamine in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain HBM in its final form. The synthesis of HBM is a complex process that requires careful attention to detail and expertise in organic chemistry.
属性
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)15-16-12-4-2-3-5-13(12)17(15)19/h6-9,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGDHJBEBANNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

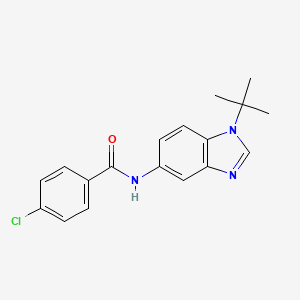
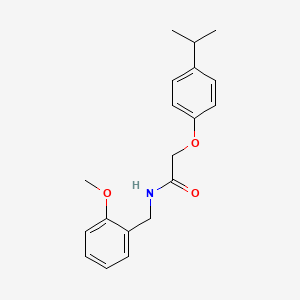
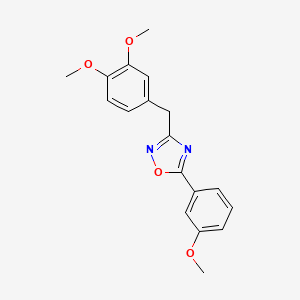
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

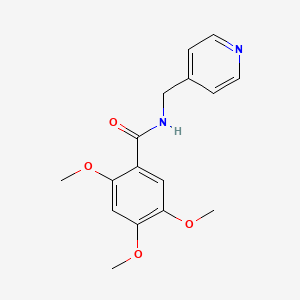

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
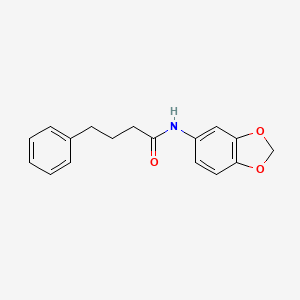
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
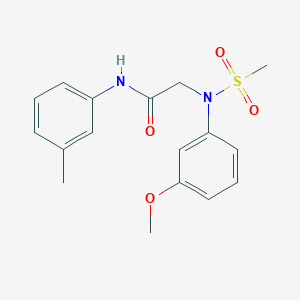
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)